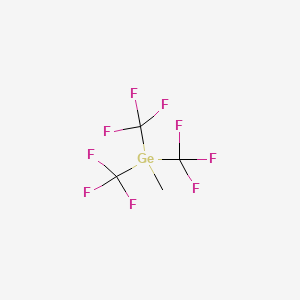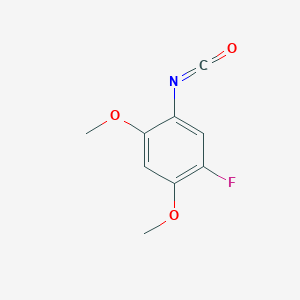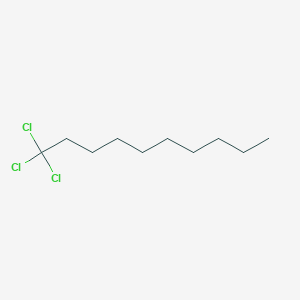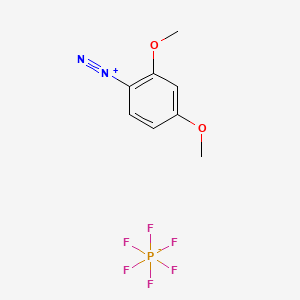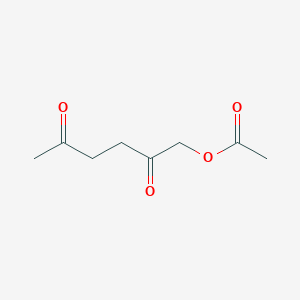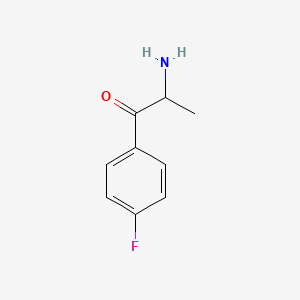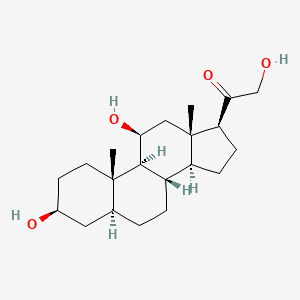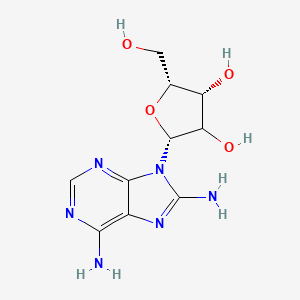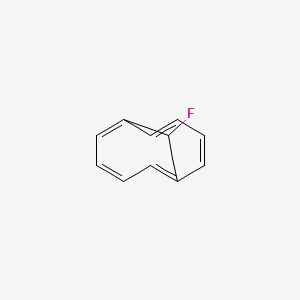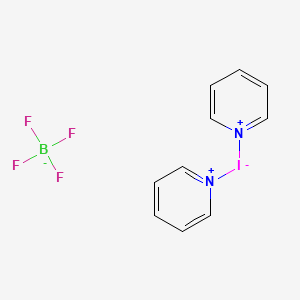
Bis(pyridinium)iodonium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Bis(pyridine)iodonium tetrafluoroborate can be synthesized by reacting iodine with pyridine in the presence of silver tetrafluoroborate supported on silica gel . The detailed procedure involves the following steps :
Preparation of Silver Tetrafluoroborate on Silica Gel: Tetrafluoroboric acid is mixed with silver carbonate in deionized water, resulting in the formation of silver tetrafluoroborate. This mixture is then combined with silica gel and dried to obtain silver tetrafluoroborate on silica gel.
Formation of Bis(pyridine)iodonium Tetrafluoroborate: Pyridine and iodine are added to the silver tetrafluoroborate on silica gel in dichloromethane. The reaction mixture is stirred at room temperature, leading to the formation of bis(pyridine)iodonium tetrafluoroborate.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production methods may involve larger-scale reactions with optimized conditions to ensure safety, efficiency, and cost-effectiveness. specific industrial production methods are not widely documented in the literature.
化学反应分析
Types of Reactions
Bis(pyridine)iodonium tetrafluoroborate undergoes various types of reactions, including:
Oxidation: It acts as an oxidizing agent, capable of oxidizing alcohols to carbonyl compounds.
Substitution: It can participate in substitution reactions, particularly with nucleophiles, to form iodinated heterocycles.
Common Reagents and Conditions
Common reagents used in reactions with bis(pyridine)iodonium tetrafluoroborate include acetonides derived from simple terpenes, 2-alkynyl-substituted benzaldehydes, and primary alcohols . The reactions are typically carried out at room temperature in solvents such as dichloromethane.
Major Products Formed
The major products formed from reactions with bis(pyridine)iodonium tetrafluoroborate include iodinated heterocycles, substituted naphthalenes, and oxygen-containing heterocycles .
科学研究应用
Bis(pyridine)iodonium tetrafluoroborate has a wide range of scientific research applications, including:
作用机制
The mechanism of action of bis(pyridine)iodonium tetrafluoroborate involves the formation of iodonium ions, which react with unsaturated substrates to form iodinated products . The iodonium ions can undergo ring-opening through backside attack by nucleophiles, leading to the formation of anti-stereoisomers of the products .
相似化合物的比较
Bis(pyridine)iodonium tetrafluoroborate is unique due to its mild and selective iodinating and oxidizing properties. Similar compounds include:
Koser’s Reagent: Another hypervalent iodine reagent used for oxidation reactions.
Dess-Martin Periodinane: A reagent used for the oxidation of alcohols to aldehydes and ketones.
(Diacetoxyiodo)benzene: Used for various oxidative processes in organic synthesis.
These compounds share similar oxidative properties but differ in their reactivity, stability, and specific applications.
属性
分子式 |
C10H10BF4IN2 |
|---|---|
分子量 |
371.91 g/mol |
IUPAC 名称 |
1-pyridin-1-ium-1-yliodanuidylpyridin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C10H10IN2.BF4/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;2-1(3,4)5/h1-10H;/q+1;-1 |
InChI 键 |
BMDSRCBKJZCUBH-UHFFFAOYSA-N |
规范 SMILES |
[B-](F)(F)(F)F.C1=CC=[N+](C=C1)[I-][N+]2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


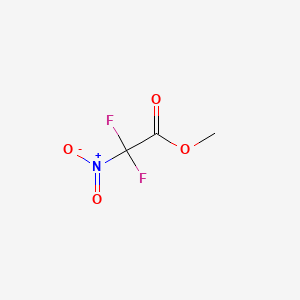

![[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol](/img/structure/B13415620.png)
![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)
![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)
